molecular formula C19H21ClFN3O B2417643 2-chloro-4-fluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034241-03-5

2-chloro-4-fluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2417643
CAS No.: 2034241-03-5
M. Wt: 361.85
InChI Key: GPAKRLBXHCTRBB-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a piperidine and pyridine moiety

Preparation Methods

The synthesis of 2-chloro-4-fluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine moiety can be synthesized through the reaction of 2-methylpyridine with piperidine under appropriate conditions.

    Coupling with Benzoyl Chloride: The piperidine intermediate is then reacted with 2-chloro-4-fluorobenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

2-chloro-4-fluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The benzamide moiety can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-4-fluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-chloro-4-fluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide can be compared with other similar compounds, such as:

    2-chloro-4-fluorobenzamide: Lacks the piperidine and pyridine moieties, making it less complex.

    4-fluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide: Lacks the chloro substituent, which may affect its reactivity and applications.

    2-chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide: Lacks the fluoro substituent, which may influence its chemical properties.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O/c1-13-10-16(4-7-22-13)24-8-5-14(6-9-24)12-23-19(25)17-3-2-15(21)11-18(17)20/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAKRLBXHCTRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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